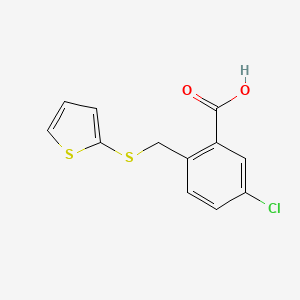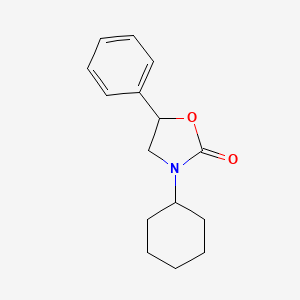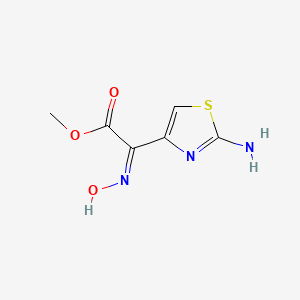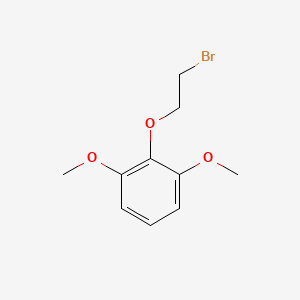
2-(2-Bromoethoxy)-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups and a bromoethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 2-bromoethanol in the presence of a base. The reaction proceeds via a Williamson ether synthesis mechanism, where the base deprotonates the hydroxyl group of 2-bromoethanol, forming an alkoxide. This alkoxide then attacks the electrophilic carbon of the 1,3-dimethoxybenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethoxy)-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, forming 2-ethoxy-1,3-dimethoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is 2-ethoxy-1,3-dimethoxybenzene.
Applications De Recherche Scientifique
2-(2-Bromoethoxy)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethoxy)-1,3-dimethoxybenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the bromo group with the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar bromoethoxy group but is part of a tetrahydropyran ring.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the aromatic benzene ring.
2-Bromoethyl methyl ether: This compound has a bromoethoxy group but is simpler in structure.
Uniqueness
2-(2-Bromoethoxy)-1,3-dimethoxybenzene is unique due to the presence of both methoxy and bromoethoxy groups on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
59825-50-2 |
|---|---|
Formule moléculaire |
C10H13BrO3 |
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
2-(2-bromoethoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7H2,1-2H3 |
Clé InChI |
ROCQBXNHIFPJMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
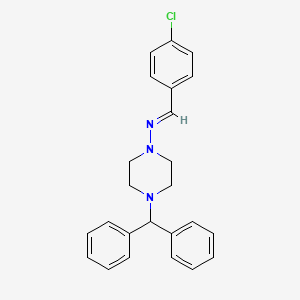
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
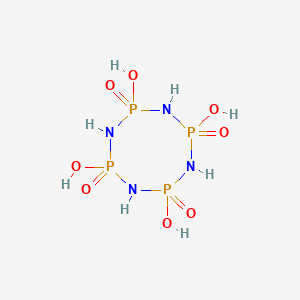

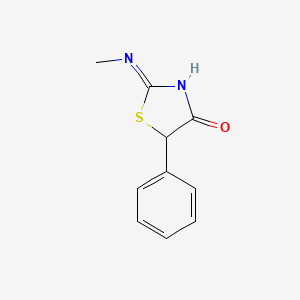
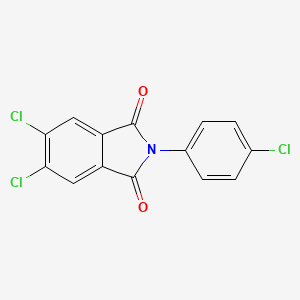

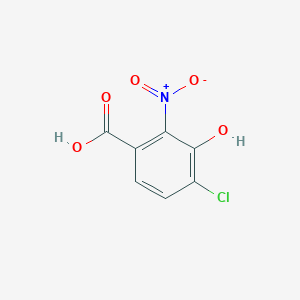
![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
